3-Iodo-1H-indazole-7-carbaldehyde
Overview
Description
“3-Iodo-1H-indazole-7-carbaldehyde” is a chemical compound with the molecular formula C8H5IN2O . It has a molecular weight of 272.05 . This compound is typically stored at 4°C and should be protected from light .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an indazole ring which is a bicyclic compound, composed of a benzene ring fused to a pyrazole ring . The compound has an iodine atom at the 3rd position and a carbaldehyde group at the 7th position of the indazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 272.05 and a solid physical form . The compound is typically stored at 4°C and should be protected from light .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : The compound 1H-indazole-3-carbaldehyde, closely related to 3-Iodo-1H-indazole-7-carbaldehyde, has been synthesized through methods such as ring opening of indole, diazotization, and cyclization. This process is noted for its low cost, simple operation, and suitability for industrial production (Gong Ping, 2012).
Structural and Spectroscopic Analysis : Detailed structural analysis using X-ray, FT-IR, FT-Raman, and DFT calculations has been performed on 1H-indazole-3-carbaldehyde. This analysis reveals important intermolecular interactions, which are crucial for understanding the compound's properties (B. Morzyk-Ociepa et al., 2021).
Applications in Fluorescence and Catalysis
Fluorescent Properties : Certain derivatives of indazole carbaldehydes exhibit fluorescent properties, which could be leveraged in sensing applications. For example, compounds containing a pyrazolylpyrene chromophore, related to the indazole scaffold, show bright fluorescence in solutions (Anna Wrona-Piotrowicz et al., 2022).
Catalytic Applications : Indazole derivatives have been used in aminocatalyzed aza-Michael addition reactions. This method facilitates the synthesis of enantioenriched fused polycyclic indazole architectures, which are valuable in synthetic chemistry (M. Giardinetti et al., 2016).
Building Blocks for Diverse Syntheses
- Novel Scaffolds : The synthesis of novel indazole scaffolds, such as 7-iodo-1H-indazole, serves as potent building blocks for the divergent synthesis of various indazole derivatives. These are key in developing new chemical entities (Betty Cottyn et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
3-Iodo-1H-indazole-7-carbaldehyde is a compound that has been drawing attention in medicinal chemistry due to its potential therapeutic applications Indazole-containing compounds, which include this compound, are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
Indazole derivatives, including this compound, can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . This suggests that this compound may interact with its targets, leading to changes that result in its therapeutic effects.
Biochemical Pathways
Indazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties . Therefore, it can be inferred that this compound may also affect multiple biochemical pathways, leading to downstream effects that contribute to its therapeutic potential.
Result of Action
Given the known therapeutic applications of indazole derivatives, it can be inferred that the action of this compound may result in a variety of molecular and cellular effects that contribute to its potential therapeutic benefits .
Action Environment
It is known that the reaction conditions can influence the yield of indazole derivatives . Therefore, it can be inferred that environmental factors may also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
3-Iodo-1H-indazole-7-carbaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of kinases. Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules, such as adenosine triphosphate, to specific substrates. This process is crucial for regulating various cellular activities, including cell growth, differentiation, and metabolism. This compound interacts with kinases by binding to their active sites, thereby inhibiting their activity. This interaction is primarily driven by the strong donor and acceptor hydrogen bonding within the hydrophobic pockets of the proteins . Additionally, the aldehyde group of this compound can form covalent bonds with nucleophilic residues in the active site of the enzyme, further enhancing its inhibitory effect.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific kinases, this compound can disrupt signaling pathways that are essential for cell proliferation and survival, leading to the inhibition of cancer cell growth . Furthermore, this compound can alter gene expression by affecting transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the active site of the enzyme. This binding interaction is facilitated by the indazole ring, which can form hydrogen bonds with key residues in the active site, and the aldehyde group, which can form covalent bonds with nucleophilic residues . Additionally, this compound can modulate the activity of other biomolecules, such as transcription factors and regulatory proteins, by altering their phosphorylation status and, consequently, their activity and stability.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of kinase activity and alterations in gene expression. The stability and efficacy of this compound can be influenced by factors such as storage conditions and the presence of other reactive species.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit kinase activity and suppress tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with off-target proteins and the accumulation of reactive intermediates. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, but exceeding this threshold can lead to adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination. This compound can be metabolized by liver enzymes, such as cytochrome P450, through oxidation and reduction reactions . The resulting metabolites can be further conjugated with glucuronic acid or sulfate, facilitating their excretion from the body. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, such as kinases and transcription factors, influencing its localization and accumulation. The distribution of this compound within tissues can be influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . For instance, the aldehyde group of this compound can undergo modifications, such as oxidation or reduction, that influence its localization and interaction with biomolecules. The subcellular localization of this compound can also affect its ability to modulate cellular processes, such as gene expression and metabolism.
Properties
IUPAC Name |
3-iodo-2H-indazole-7-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-8-6-3-1-2-5(4-12)7(6)10-11-8/h1-4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWAONJINWEHJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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